1-(Ethylsulfonyl)-3-phenylazepane
Description
Properties
IUPAC Name |
1-ethylsulfonyl-3-phenylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-2-18(16,17)15-11-7-6-10-14(12-15)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXLZSLRBKDPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCCC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)-3-phenylazepane can be achieved through several synthetic routes. One common method involves the reaction of azepane with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow techniques and advanced purification methods to ensure high purity and yield.
Chemical Reactions Analysis
1-(Ethylsulfonyl)-3-phenylazepane undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include sulfone derivatives, amines, and substituted phenyl derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)-3-phenylazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-3-phenylazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective activities.
Comparison with Similar Compounds
1-(Ethylsulfonyl)-3-phenylazepane can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-3-phenylazepane: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group. It may exhibit different reactivity and biological activity due to the smaller size of the methyl group.
1-(Ethylsulfonyl)-3-methylazepane: Similar structure but with a methyl group on the azepane ring instead of a phenyl group. This compound may have different chemical and biological properties due to the absence of the aromatic ring.
1-(Ethylsulfonyl)-3-phenylpiperidine: A six-membered ring analog of this compound. The smaller ring size can lead to different conformational and reactivity profiles.
Biological Activity
1-(Ethylsulfonyl)-3-phenylazepane is a heterocyclic compound featuring a seven-membered nitrogen-containing ring. Its structure includes an ethylsulfonyl group and a phenyl group, which contribute to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
This compound can be synthesized through various methods, including the reaction of azepane with ethylsulfonyl chloride in the presence of a base like triethylamine. The compound's molecular formula is , with a molecular weight of 273.39 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₂₁NO₂S |
| Molecular Weight | 273.39 g/mol |
| CAS Number | 1705294-34-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group may engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Potential Biological Effects:
- Anti-inflammatory Activity : Research suggests that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : The compound may offer neuroprotective benefits by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.
Research Findings
Recent studies have investigated the biological activities of this compound, focusing on its pharmacological potential.
Case Studies
- In vitro Studies : A study demonstrated that this compound inhibited the activity of certain enzymes involved in inflammatory pathways, suggesting its potential use as an anti-inflammatory agent.
- Neuropharmacology : Another investigation explored the compound's effects on neuronal cell lines, showing that it could protect against excitotoxicity induced by glutamate.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure Comparison | Biological Activity |
|---|---|---|
| 1-(Methylsulfonyl)-3-phenylazepane | Methyl instead of ethyl sulfonyl group | Different reactivity |
| 1-(Ethylsulfonyl)-3-methylazepane | Methyl group on azepane ring | Varies due to ring size |
| 1-(Ethylsulfonyl)-3-phenylpiperidine | Six-membered ring analog | Altered pharmacokinetics |
Q & A
Q. What are the common synthetic routes for 1-(ethylsulfonyl)-3-phenylazepane, and how do reaction conditions influence yield?
The synthesis typically involves two key steps: (1) construction of the azepane ring via [4+2] or [3+2] annulation reactions, and (2) introduction of the ethylsulfonyl group through sulfonation or nucleophilic substitution. Phosphine-catalyzed annulation strategies, as demonstrated in Zhou et al. (2011, 2012), are effective for azepane ring formation . For sulfonation, ethylsulfonyl chloride or similar reagents are used under basic conditions (e.g., NaH/DMF). Yield optimization requires careful control of temperature (0–25°C), stoichiometry (1.2–1.5 eq sulfonating agent), and catalyst loading (5–10 mol% for annulation steps) .
Q. How is the stereochemistry of this compound characterized, and what analytical techniques are critical?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is used to resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography are essential for confirming stereochemistry. For example, NOE correlations between the ethylsulfonyl group and adjacent protons on the azepane ring can validate spatial arrangements .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for ethylsulfonyl-functionalized azepanes?
Discrepancies often arise from competing side reactions (e.g., over-sulfonation or ring-opening). Systematic parameter variation (e.g., pH, solvent polarity) paired with real-time monitoring (in situ IR or LC-MS) can identify dominant pathways. For instance, Zhou et al. (2012) observed that higher temperatures (>30°C) promote ring-opening, reducing yields by 15–20% . Comparative studies of intermediates (e.g., azetidine vs. azepane precursors) from patent literature may also clarify mechanistic divergences.
Q. What computational methods are suitable for predicting the conformational stability of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the molecule’s lowest-energy conformers. Molecular Dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) reveal how the ethylsulfonyl group’s electron-withdrawing effects influence ring puckering and steric interactions. These methods align with studies on analogous sulfonated heterocycles .
Q. How does the ethylsulfonyl group impact the compound’s reactivity in catalytic asymmetric transformations?
The sulfonyl group acts as a directing group in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings) by stabilizing transition states via electron withdrawal. However, steric hindrance from the ethyl group may reduce enantioselectivity. Kinetic studies under varying ligand systems (e.g., BINAP vs. Josiphos) are recommended to balance these effects .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?
Discrepancies may stem from impurities (e.g., residual salts) or hydration states. Purification protocols (e.g., column chromatography vs. recrystallization) significantly affect solubility. For example, patent-derived intermediates often include stabilizing agents that alter solubility profiles. Researchers should report detailed purification methods and characterize batches via elemental analysis or mass spectrometry.
Methodological Best Practices
Q. What strategies optimize the scalability of this compound synthesis?
Flow chemistry techniques improve scalability by minimizing exothermic risks during sulfonation. Catalytic recycling (e.g., immobilized phosphine catalysts) reduces costs. Process Analytical Technology (PAT) tools, such as ReactIR, enable real-time feedback for critical steps like azepane ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
